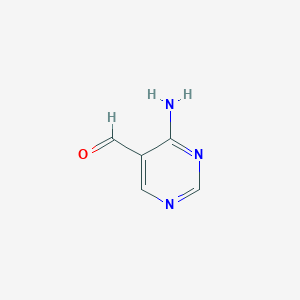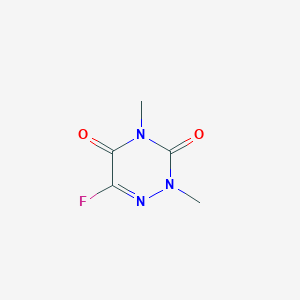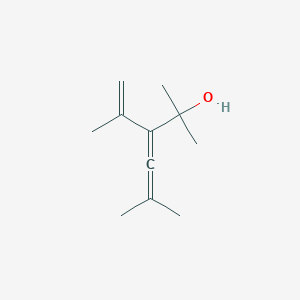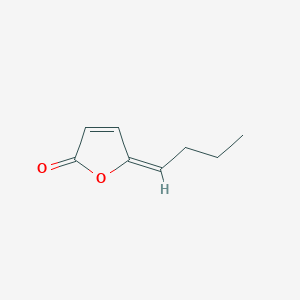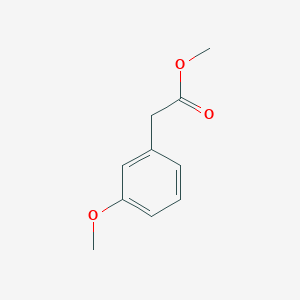
Methyl 2-(3-methoxyphenyl)acetate
Overview
Description
Methyl 2-(3-methoxyphenyl)acetate, also known as Methyl 3-methoxybenzoate, is a naturally occurring ester found in a variety of plants and fruits. It is a common component of essential oils and is used for a variety of applications, including flavoring and fragrance. It is also used in the synthesis of other compounds, such as pharmaceuticals, food additives, and fragrances.
Scientific Research Applications
Crystal Structure and Chemical Properties
- Isochroman Derivatives and Chiral Space Groups : Methyl [5-methoxy-4-(4-methoxyphenyl)isochroman-3-yl]acetate demonstrates unique crystal structures stabilized by weak hydrogen bonding, forming a three-dimensional network. This compound crystallizes in a chiral space group, a feature shared by other isochroman derivatives, highlighting its potential in structural chemistry studies (Palusiak et al., 2004).
Synthesis and Organic Chemistry Applications
Asymmetric Synthesis for Key Intermediates : The compound has been synthesized with high enantioselectivity as a key intermediate of diltiazem, a calcium channel blocker, using a Mukaiyama aldol reaction. This highlights its significance in the synthesis of therapeutically relevant compounds (Imashiro & Kuroda, 2001).
Molecular Structural Analysis and Antioxidant Activity : A novel compound featuring 3-methoxyphenyl was analyzed using X-ray diffraction, IR spectroscopy, and quantum chemical computation. This work contributes to the understanding of molecular geometry and vibrational frequencies, as well as the exploration of antioxidant properties (Demir et al., 2015).
Kinetics and Reaction Products with OH Radicals : The interaction of 3-methoxy-3-methyl-1-butanol with OH radicals was studied, revealing significant insights into the reaction mechanisms and product formation. This research is important for understanding the environmental and industrial implications of such reactions (Aschmann et al., 2011).
Biochemical and Pharmaceutical Applications
- Synthesis of Aldose Reductase Inhibitors : Methyl[4-oxo-2-(substituted benzoylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetate derivatives, including those with 3-methoxyphenyl, were synthesized and evaluated as inhibitors of aldose reductase. This is relevant for the development of new drugs for diabetic complications (Ali et al., 2012).
Mechanism of Action
While the specific mechanism of action for “Methyl 2-(3-methoxyphenyl)acetate” is not directly mentioned, similar compounds have shown promising neuroprotective and anti-inflammatory properties. The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Safety and Hazards
“Methyl 2-(3-methoxyphenyl)acetate” should be handled with care. It is recommended to avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Keep containers tightly closed in a dry, cool, and well-ventilated place . It does not meet the classification criteria based on available data .
properties
IUPAC Name |
methyl 2-(3-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-9-5-3-4-8(6-9)7-10(11)13-2/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVIOYCZTJRBDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334084 | |
| Record name | methyl 2-(3-methoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18927-05-4 | |
| Record name | methyl 2-(3-methoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole](/img/structure/B100486.png)
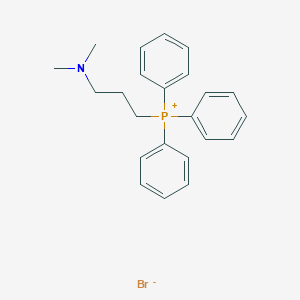
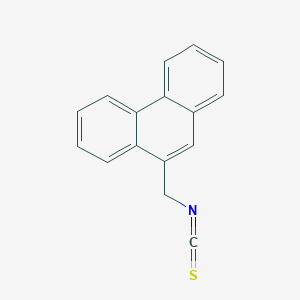
![1-[(3aR,4R,6R,6aR)-2-[4-[2-chloroethyl(methyl)amino]phenyl]-6-(hydroxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B100489.png)

